6-chloro-2-methoxy-10H-acridin-9-one
Description
Properties
IUPAC Name |
6-chloro-2-methoxy-10H-acridin-9-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClNO2/c1-18-9-3-5-12-11(7-9)14(17)10-4-2-8(15)6-13(10)16-12/h2-7H,1H3,(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVZLOKFSBAJOMV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)NC3=C(C2=O)C=CC(=C3)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00328458 | |
| Record name | NSC28886 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00328458 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13161-87-0 | |
| Record name | NSC81898 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=81898 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | NSC28886 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=28886 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | NSC28886 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00328458 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Advanced Chemical Modifications of 6 Chloro 2 Methoxy 10h Acridin 9 One
Established Synthetic Pathways to the 6-Chloro-2-methoxy-10H-acridin-9-one Core Structure
The construction of the 6-chloro-2-methoxy-10H-acridin-9-one (also known as 3-chloro-7-methoxyacridone) core predominantly relies on the principles of the Ullmann condensation reaction, followed by an intramolecular cyclization. This classical approach remains a robust and widely utilized method for the synthesis of various acridone (B373769) derivatives.
The synthesis commences with the Ullmann condensation of an appropriately substituted anthranilic acid and an aryl halide. Specifically, for the target molecule, this involves the reaction of 2-amino-5-methoxybenzoic acid with 1,4-dichlorobenzene. This copper-catalyzed reaction forms the corresponding N-phenylanthranilic acid intermediate, 2-(4-chloroanilino)-5-methoxybenzoic acid. The reaction is typically carried out in the presence of a copper catalyst, such as copper powder or copper(I) salts, and a base, like potassium carbonate, in a high-boiling solvent like dimethylformamide (DMF). researchgate.net
The subsequent and final step is the intramolecular cyclization of the N-phenylanthranilic acid intermediate. This acid-catalyzed ring-closure is commonly achieved by heating the intermediate in the presence of a strong acid, such as concentrated sulfuric acid or polyphosphoric acid (PPA). rsc.org The cyclization can also be promoted by other reagents like phosphorus oxychloride. This electrophilic substitution reaction results in the formation of the tricyclic acridone system, yielding 6-chloro-2-methoxy-10H-acridin-9-one. More recent advancements have explored milder conditions for this cyclization, for instance, using an iron(II)-catalyzed intramolecular acylation. organic-chemistry.org
Strategies for Derivatization at the 9-Position of 6-Chloro-2-methoxyacridinone Analogues
The 9-position of the acridone core is a prime site for chemical modification, allowing for the introduction of a wide range of functional groups and ultimately influencing the biological properties of the resulting compounds. The initial step for many of these derivatizations is the conversion of the 9-oxo group to a more reactive 9-chloro substituent. This is typically achieved by treating 6-chloro-2-methoxy-10H-acridin-9-one with a chlorinating agent like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂), which furnishes the key intermediate, 9,6-dichloro-2-methoxyacridine.
Synthesis of 9-Aminoacridine (B1665356) Derivatives with 6-Chloro-2-methoxy Substitution
The synthesis of 9-amino-6-chloro-2-methoxyacridine (B163386) and its derivatives is a common strategy to introduce a key pharmacophore. These compounds are readily prepared through the nucleophilic substitution of the 9-chloro group in 9,6-dichloro-2-methoxyacridine with ammonia (B1221849) or various primary and secondary amines. The reaction is often carried out in a suitable solvent such as phenol (B47542) or ethanol (B145695) at elevated temperatures. This straightforward approach allows for the generation of a diverse library of 9-aminoacridine derivatives. ucsf.edumdpi.com The resulting 9-amino-6-chloro-2-methoxyacridine is a valuable fluorescent probe and a building block for more complex molecules. nih.govcaymanchem.comchemicalbook.com
Synthesis of 9-Benzylaminoacridine Derivatives with 6-Chloro-2-methoxy Substitution
Building upon the same principle, the synthesis of 9-benzylaminoacridine derivatives is achieved by reacting 9,6-dichloro-2-methoxyacridine with benzylamine (B48309) or its substituted analogues. The reaction conditions are similar to those used for the synthesis of other 9-aminoacridines, typically involving heating the reactants in a suitable solvent. The introduction of the benzylamino group can significantly impact the steric and electronic properties of the acridine (B1665455) molecule, leading to altered biological activities.
| Starting Material | Reagent | Product |
| 9,6-dichloro-2-methoxyacridine | Benzylamine | N-benzyl-6-chloro-2-methoxyacridin-9-amine |
| 9,6-dichloro-2-methoxyacridine | 4-Methylbenzylamine | N-(4-methylbenzyl)-6-chloro-2-methoxyacridin-9-amine |
| 9,6-dichloro-2-methoxyacridine | 4-Chlorobenzylamine | N-(4-chlorobenzyl)-6-chloro-2-methoxyacridin-9-amine |
Elaboration of Other 9-Substituted 6-Chloro-2-methoxyacridinone Analogues
The versatility of the 9-chloroacridine (B74977) intermediate extends to the synthesis of a wide array of other 9-substituted analogues. For instance, reaction with hydrazine (B178648) hydrate (B1144303) can yield the corresponding 9-hydrazinyl-6-chloro-2-methoxyacridine. This hydrazine derivative serves as a valuable precursor for the synthesis of further elaborated structures, such as hydrazones and other heterocyclic systems.
Furthermore, the introduction of other nucleophiles, such as thiols or alkoxides, at the 9-position can lead to the formation of 9-thioether and 9-alkoxy derivatives, respectively. These modifications allow for a fine-tuning of the physicochemical properties of the acridine core.
Design and Synthesis of Hybrid Compounds Incorporating the 6-Chloro-2-methoxyacridinone Moiety
A contemporary approach in medicinal chemistry involves the creation of hybrid molecules, where two or more pharmacophores are covalently linked to generate a single molecule with potentially enhanced or synergistic biological activity. The 6-chloro-2-methoxyacridinone scaffold is an attractive component for the design of such hybrid compounds.
Acridone-Thiosemicarbazone Hybrid Synthesis
Thiosemicarbazones are a class of compounds known for their diverse biological activities. The synthesis of hybrid molecules combining the 6-chloro-2-methoxyacridinone core with a thiosemicarbazone moiety represents a promising strategy for the development of novel therapeutic agents.
The synthesis of these hybrids typically begins with the conversion of the 9-oxo group of 6-chloro-2-methoxy-10H-acridin-9-one to a 9-formyl group (an aldehyde). This can be achieved through various formylation methods. The resulting 6-chloro-2-methoxyacridine-9-carbaldehyde is then condensed with a suitable thiosemicarbazide (B42300) derivative. The reaction proceeds via the formation of a Schiff base between the aldehyde group of the acridine and the primary amine of the thiosemicarbazide, yielding the desired acridone-thiosemicarbazone hybrid. A general synthetic route involves the reaction of thiosemicarbazide with an aldehyde or ketone in an alcoholic solvent, often with acid catalysis. nih.govnih.gov
The diversity of commercially available or readily synthesized thiosemicarbazides allows for the creation of a large library of acridone-thiosemicarbazone hybrids with varying substituents, enabling a systematic exploration of their structure-activity relationships.
| Acridine Intermediate | Thiosemicarbazide Derivative | Hybrid Product |
| 6-chloro-2-methoxyacridine-9-carbaldehyde | Thiosemicarbazide | 2-((6-chloro-2-methoxyacridin-9-yl)methylene)hydrazine-1-carbothioamide |
| 6-chloro-2-methoxyacridine-9-carbaldehyde | 4-Phenylthiosemicarbazide | 2-((6-chloro-2-methoxyacridin-9-yl)methylene)-N-phenylhydrazine-1-carbothioamide |
| 6-chloro-2-methoxyacridine-9-carbaldehyde | 4-Ethylthiosemicarbazide | 2-((6-chloro-2-methoxyacridin-9-yl)methylene)-N-ethylhydrazine-1-carbothioamide |
Acridone-Triazine Hybrid Synthesis
The synthesis of hybrid molecules incorporating both the acridone and triazine moieties represents a significant area of chemical research. While direct coupling of 6-chloro-2-methoxy-10H-acridin-9-one with a triazine ring is not extensively documented, a plausible synthetic strategy can be extrapolated from established methodologies for analogous compounds. A common approach involves the nucleophilic substitution of a halogenated precursor with an appropriate nucleophile.
One potential pathway commences with the conversion of 6-chloro-2-methoxy-10H-acridin-9-one to its more reactive 9-chloroacridine counterpart, 6,9-dichloro-2-methoxyacridine (B108733). This transformation can be achieved by treatment with a chlorinating agent such as phosphoryl chloride (POCl₃) or thionyl chloride (SOCl₂). The resulting 6,9-dichloro-2-methoxyacridine possesses a highly electrophilic C-9 position, making it susceptible to nucleophilic attack.
The triazine component can be introduced via a nucleophilic amine-functionalized triazine derivative. For instance, an amino-1,2,4-triazine could act as the nucleophile, displacing the chlorine atom at the 9-position of the acridine ring to form the desired acridone-triazine hybrid. researchgate.net The reactivity of the chlorine atoms on a triazine ring, such as in 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride), is temperature-dependent, allowing for sequential and controlled substitution. researchgate.net This principle can be applied to first link an aminoacridine and then potentially another moiety to the triazine core.
An alternative approach, inspired by the synthesis of other acridone-triazine conjugates, involves the reaction of an activated acridone with a triazine derivative in the presence of an acid catalyst. nih.govnih.gov For example, a reaction between an acridone and a 1,2,4-triazine (B1199460) in acetic acid with methanesulfonic acid has been reported to yield acridone-triazine conjugates. nih.gov Adapting this method for 6-chloro-2-methoxy-10H-acridin-9-one would likely require optimization of reaction conditions to accommodate the specific electronic properties of the substituted acridone ring.
A generalized synthetic scheme for the preparation of a 6-chloro-2-methoxy-acridinyl-triazine hybrid is presented below:
Step 1: Chlorination of the Acridone 6-chloro-2-methoxy-10H-acridin-9-one is refluxed with phosphoryl chloride to yield 6,9-dichloro-2-methoxyacridine.
Step 2: Nucleophilic Substitution The resulting 6,9-dichloro-2-methoxyacridine is then reacted with an amino-functionalized triazine in a suitable solvent, potentially with a base to scavenge the HCl byproduct, to afford the target 9-(triazinylamino)-6-chloro-2-methoxyacridine derivative.
Synthesis of Bis-Acridinone and Bis-Acridine Derivatives with 6-Chloro-2-methoxy Patterns
The synthesis of molecules containing two acridone or acridine units, known as bis-acridinones and bis-acridines, has been a subject of considerable interest. These dimeric structures are often created by linking two monomeric units through a flexible or rigid linker.
The synthesis of bis-acridinone derivatives can be achieved by reacting a suitable chloro-nitro-acridone precursor with a diamine linker. For instance, a patented method describes the synthesis of bis-acridones where two acridone moieties are linked by a polyamine chain. google.com While the specific example in the patent utilizes 1-chloro-7-methoxy-4-nitro-9(1OH)-acridone, the methodology is applicable to other substituted acridones. In a typical procedure, the chloro-nitro-acridone is reacted with a diamine, such as 3,3'-diamino-N-methyldipropylamine, in a high-boiling solvent like dimethyl sulfoxide (B87167) (DMSO) at elevated temperatures. google.com The reaction proceeds via nucleophilic aromatic substitution, where the amino groups of the linker displace the chlorine atoms on two acridone units.
| Linker | Acridone Precursor | Reaction Conditions | Resulting Bis-Acridinone Structure |
| 3,3'-diamino-N-methyldipropylamine | 1-chloro-7-methoxy-4-nitro-9(1OH)-acridone | DMSO, 80°C, 2h | Two acridone units linked at the 1-position by the diamine |
| N,N'-bis(3-aminopropyl)piperazine | 9-chloroacridines | Heating | Two acridine units linked at the 9-position by the piperazine-containing diamine |
The synthesis of bis-acridine derivatives typically involves the reaction of a 9-chloroacridine with a diamine linker. The 6-chloro-2-methoxy pattern can be incorporated into these structures. A well-established method involves heating a 9-chloroacridine derivative with a diamine, such as 1,6-hexanediamine (B7767898) or bis(3-aminopropyl)amine. researchgate.net This results in the formation of a bis-acridine where the two heterocyclic cores are linked at the 9-position via the diamine spacer.
For example, the synthesis of N-(6-chloro-2-methoxy-acridin-9-yl)-N'-[3-(6-chloro-2-methoxy-acridin-9-ylamino)-propyl]-propane-1,3-diamine involves the reaction of 6,9-dichloro-2-methoxyacridine with a triamine linker. researchgate.net The reaction conditions, such as solvent and temperature, can be optimized to favor the formation of the desired bis-adduct. An alternative to using 9-chloroacridines is the use of 9-methoxyacridines, which can offer milder reaction conditions for the coupling with amines, often requiring only stirring at room temperature. mdpi.com
| Reactant 1 | Reactant 2 (Linker) | Product |
| 6,9-dichloro-2-methoxyacridine | N,N'-bis(3-aminopropyl)piperazine | A bis-acridine with two 6-chloro-2-methoxyacridine (B15215803) units linked at the 9-position by the piperazine (B1678402) derivative. |
| 9-chloroacridine | 1,6-hexanediamine | A bis-acridine with two acridine units linked at the 9-position by a hexanediamine (B8719201) spacer. |
Investigation of Reaction Mechanisms and Optimization Approaches for 6-Chloro-2-methoxy-10H-acridin-9-one Derivative Synthesis
The synthesis of derivatives of 6-chloro-2-methoxy-10H-acridin-9-one involves several key reaction types, including N-alkylation at the 10-position and nucleophilic substitution at the 9-position (after conversion to a 9-haloacridine). The optimization of these reactions is crucial for achieving high yields and purity of the desired products.
The N-alkylation of the acridone nitrogen (N-10) is a common modification. Mechanistically, this reaction typically proceeds via an SN2 pathway, where the acridone anion acts as a nucleophile attacking an alkyl halide. The formation of the acridone anion is usually achieved by using a base such as potassium carbonate, sodium hydride, or potassium tert-butoxide.
Optimization of N-alkylation reactions often involves:
Choice of Base: The strength and steric hindrance of the base can influence the reaction rate and selectivity. For instance, a strong, non-nucleophilic base is often preferred to avoid side reactions.
Solvent: The choice of solvent is critical. Polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are commonly used as they can dissolve the acridone and solvate the cation of the base, thereby enhancing the nucleophilicity of the acridone anion.
Temperature: The reaction temperature can be adjusted to control the reaction rate. Higher temperatures generally lead to faster reactions but may also promote side reactions.
Leaving Group: The nature of the leaving group on the alkylating agent also affects the reaction rate, with the reactivity order typically being I > Br > Cl.
As previously mentioned, the synthesis of many derivatives requires the conversion of the C-9 carbonyl group to a more reactive group, such as a chlorine atom. The subsequent nucleophilic substitution at the 9-position is a key step in the synthesis of 9-aminoacridine derivatives and other hybrids.
The mechanism of this substitution is typically a nucleophilic aromatic substitution (SNAr). The electron-withdrawing nature of the acridine ring system facilitates the attack of a nucleophile at the C-9 position.
Optimization of this reaction can be achieved by:
Catalyst: In some cases, such as the Sonogashira cross-coupling for the synthesis of 2,4-bis(arylethynyl)-9-chloro-5,6,7,8-tetrahydroacridine derivatives, a palladium catalyst and a copper co-catalyst are employed. beilstein-journals.org The optimization of the catalyst system, including the choice of ligands, is crucial for achieving high yields.
Reaction Conditions: A systematic study of the effects of solvent, base, and temperature can lead to significant improvements in yield and reaction time. For instance, in the Sonogashira coupling mentioned, different solvents (e.g., toluene (B28343), DMF, dioxane), bases (e.g., triethylamine (B128534), diisopropylamine), and temperatures were evaluated to find the optimal conditions. beilstein-journals.org
Microwave Irradiation: Microwave-assisted synthesis has emerged as a powerful tool for accelerating organic reactions. It can significantly reduce reaction times and, in some cases, improve yields and product purity. This technique has been successfully applied to the cyclization step in the synthesis of acridone derivatives.
A summary of optimization parameters for key reactions is provided in the table below.
| Reaction Type | Key Parameters for Optimization | Examples of Conditions |
| N-Alkylation | Base, Solvent, Temperature, Leaving Group | K₂CO₃ in DMF at 80°C with an alkyl bromide. |
| Nucleophilic Substitution at C-9 | Catalyst, Ligands, Solvent, Base, Temperature | Pd(PPh₃)₄/CuI catalyst system, triethylamine base, in toluene at 80°C. |
Advanced Spectroscopic and Structural Characterization of 6 Chloro 2 Methoxy 10h Acridin 9 One and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of organic molecules, including acridinone (B8587238) systems. Through ¹H and ¹³C NMR, the precise connectivity of atoms and the chemical environment of each nucleus within 6-chloro-2-methoxy-10H-acridin-9-one can be mapped out.
¹H NMR Spectroscopy: The ¹H NMR spectrum of 6-chloro-2-methoxy-10H-acridin-9-one is expected to display a series of signals characteristic of its substituted aromatic framework. The tricyclic system contains six aromatic protons, each residing in a unique electronic environment, which would theoretically lead to six distinct signals in the downfield region (typically δ 7.0-8.5 ppm). The splitting patterns of these signals (doublets, triplets, or doublets of doublets) are governed by spin-spin coupling with neighboring protons, providing definitive evidence of their relative positions. Additionally, a sharp singlet corresponding to the three protons of the methoxy (B1213986) (-OCH₃) group would appear further upfield (typically δ 3.8-4.0 ppm). A key feature in the spectrum of 10H-acridin-9-ones is the signal for the N-H proton, which is often broad due to quadrupole effects and hydrogen bonding, appearing at a very downfield chemical shift (δ > 10 ppm), confirming the acridinone tautomer over the 9-hydroxyacridine form in common NMR solvents like DMSO-d₆. researchgate.net
¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum provides complementary information, revealing the carbon skeleton of the molecule. For 6-chloro-2-methoxy-10H-acridin-9-one, 14 distinct signals are expected. The most downfield signal is typically the carbonyl carbon (C9), which resonates around δ 175-180 ppm. nih.gov The carbon of the methoxy group appears upfield, generally around δ 55-60 ppm. The remaining twelve signals correspond to the aromatic carbons of the acridinone core. The chemical shifts of these carbons are influenced by the attached substituents (-Cl and -OCH₃) and their positions can be assigned definitively using two-dimensional NMR techniques like HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation). Theoretical calculations, such as those using the GIAO/DFT level of theory, are often employed to predict chemical shifts and aid in the assignment of complex spectra for acridinone derivatives. researchgate.netnih.gov
| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| 1 | ~7.2-7.4 | ~115-120 |
| 2-OCH₃ | ~3.8-4.0 (s, 3H) | ~55-60 |
| 3 | ~7.0-7.2 | ~105-110 |
| 4 | ~7.8-8.0 | ~125-130 |
| 5 | ~7.6-7.8 | ~120-125 |
| 7 | ~7.4-7.6 | ~128-133 |
| 8 | ~8.0-8.2 | ~122-127 |
| 9 (C=O) | - | ~175-180 |
| 10 (N-H) | >10 (br s, 1H) | - |
Ultraviolet-Visible (UV-Vis) Spectroscopy and Fluorescence Analysis for Electronic Properties
UV-Vis and fluorescence spectroscopy are powerful techniques used to probe the electronic properties of molecules. The extended π-conjugated system of the acridinone core in 6-chloro-2-methoxy-10H-acridin-9-one gives rise to characteristic absorption and emission spectra.
UV-Vis Spectroscopy: Acridinone derivatives typically exhibit strong absorption bands in the UV-Vis region, primarily arising from π→π* electronic transitions within the aromatic system. researchgate.net The spectra usually show multiple bands, with a significant absorption observed in the 350-450 nm range, which is characteristic of the acridinone chromophore. researchgate.netresearchgate.net The exact position (λmax) and intensity (molar absorptivity, ε) of these bands are sensitive to the nature and position of substituents on the acridinone ring. The electron-donating methoxy group (-OCH₃) and the electron-withdrawing, halogen-substituent chloro group (-Cl) on the scaffold of 6-chloro-2-methoxy-10H-acridin-9-one are expected to modulate the energy of the molecular orbitals, leading to shifts in the absorption maxima compared to the unsubstituted parent acridinone.
Fluorescence Analysis: Many acridinone derivatives are known to be highly fluorescent, possessing high quantum yields, which makes them valuable as fluorescent probes. nih.gov Upon excitation at a wavelength corresponding to an absorption band, the molecule is promoted to an excited electronic state. It then relaxes to the ground state, in part by emitting a photon, which is observed as fluorescence. The emitted light is of lower energy (longer wavelength) than the excitation light, a phenomenon known as the Stokes shift. The fluorescence properties of 9-aminoacridine (B1665356) derivatives, which are structurally very similar to acridinones, have been studied extensively. nih.govacs.org These studies show that the fluorescence emission can be influenced by the local environment, leading to phenomena such as fluorescence quenching or enhancement upon interaction with other molecules, which is a principle often used to study binding events. nih.gov The development of thermally activated delayed fluorescence (TADF) materials based on the acridin-9(10H)-one scaffold further highlights the significant and tunable emission properties of this class of compounds. rsc.org
| Spectroscopic Parameter | Typical Range for Acridinone Derivatives |
|---|---|
| Absorption Maximum (λmax) | 350 - 450 nm researchgate.net |
| Emission Maximum (λem) | 400 - 550 nm |
| Stokes Shift | ~30 - 100 nm |
| Fluorescence Quantum Yield (ΦF) | Can be high (>0.5) depending on structure and solvent |
Circular Dichroism (CD) Spectroscopy for Chiral Features and Biomolecular Interaction Studies
Circular Dichroism (CD) spectroscopy is a form of light absorption spectroscopy that measures the differential absorption of left- and right-circularly polarized light.
Chiral Features: A molecule must be chiral (lacking a plane of symmetry) to exhibit a CD signal. The compound 6-chloro-2-methoxy-10H-acridin-9-one is itself an achiral, planar molecule. Therefore, when dissolved in an achiral solvent, it is CD-silent and will not produce a CD spectrum. A CD signal could only arise from a derivative of this compound that has been modified to include a chiral center or to possess axial chirality.
Biomolecular Interaction Studies: Despite being achiral, CD spectroscopy is an extremely valuable technique for studying the interactions of acridinone derivatives with large, chiral biomolecules such as DNA. researchgate.netnih.gov When a planar achiral molecule like an acridinone derivative binds to the chiral DNA double helix, it is held in a constrained, chiral environment. This interaction can result in an induced CD (ICD) signal in the absorption region of the acridinone chromophore (i.e., 350-450 nm). sigmaaldrich.com The shape and sign of this ICD signal can provide detailed information about the binding mode. For example, classical intercalation, where the planar acridinone ring stacks between the DNA base pairs, often produces a characteristic bisignate ICD signal. researchgate.net The magnitude of the CD signal can be used in titration experiments to determine binding affinities and stoichiometry. Therefore, CD spectroscopy is a powerful tool for elucidating the conformational changes and binding geometries of acridinone derivatives upon interaction with biological targets. researchgate.netsigmaaldrich.com
| Application | Principle and Information Obtained |
|---|---|
| Detection of Binding | An induced CD signal appears in the acridinone absorption region upon binding to a chiral biomolecule like DNA. |
| Determination of Binding Mode | The shape, sign, and magnitude of the induced CD spectrum provide insights into the geometry of the complex (e.g., intercalation vs. groove binding). |
| Conformational Changes | Changes in the intrinsic CD spectrum of the biomolecule (e.g., DNA in the 220-300 nm region) can indicate structural perturbations upon ligand binding. |
Mass Spectrometry for Precise Molecular Identification and Purity Assessment
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is a cornerstone for molecular identification, providing the exact molecular weight and, with high resolution, the elemental composition of a compound.
For 6-chloro-2-methoxy-10H-acridin-9-one (molecular formula: C₁₄H₁₀ClNO₂), MS is used to confirm its identity and assess its purity. High-Resolution Mass Spectrometry (HRMS), using techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI), can measure the molecular mass with very high accuracy (typically to within 5 ppm). This allows for the unambiguous determination of the elemental formula, distinguishing it from other potential compounds with the same nominal mass.
A key feature in the mass spectrum of a chlorine-containing compound is the characteristic isotopic pattern. Chlorine has two stable isotopes, ³⁵Cl (75.8% abundance) and ³⁷Cl (24.2% abundance). This results in two distinct molecular ion peaks: the [M]⁺ peak corresponding to the molecule with ³⁵Cl, and an [M+2]⁺ peak for the molecule with ³⁷Cl. The relative intensity of these peaks is approximately 3:1, providing a clear signature for the presence of a single chlorine atom in the molecule.
Analysis of the fragmentation patterns observed in tandem MS (MS/MS) experiments can further corroborate the structure. For 6-chloro-2-methoxy-10H-acridin-9-one, expected fragmentation pathways could include the loss of a methyl radical (•CH₃) from the methoxy group, or the loss of a neutral carbon monoxide (CO) molecule from the carbonyl group.
| Parameter | Value |
|---|---|
| Nominal Mass | 259 g/mol |
| Monoisotopic Mass (for C₁₄H₁₀³⁵ClNO₂) | 259.03998 Da |
| Expected [M]⁺ Peak (m/z) | 259.0400 |
| Expected [M+2]⁺ Peak (m/z) | 261.0370 |
| Intensity Ratio ([M]⁺:[M+2]⁺) | Approximately 3:1 |
X-ray Crystallography for Three-Dimensional Structural Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides detailed information on bond lengths, bond angles, and intermolecular interactions, offering unparalleled insight into the molecule's structure.
While a specific crystal structure for 6-chloro-2-methoxy-10H-acridin-9-one is not widely reported, the structures of numerous acridinone derivatives have been elucidated. researchgate.net A consistent and critical feature revealed by these studies is the high degree of planarity of the fused tricyclic acridinone system. researchgate.net This planarity is a key determinant of the biological activity of many acridone (B373769) derivatives, as it facilitates their ability to intercalate between the base pairs of DNA. nih.gov
A crystal structure of 6-chloro-2-methoxy-10H-acridin-9-one would be expected to confirm this planarity. It would also precisely define the bond lengths and angles, showing the influence of the electron-donating methoxy group and the electron-withdrawing chloro group on the geometry of the aromatic rings. Furthermore, analysis of the crystal packing would reveal the nature of intermolecular forces in the solid state. These interactions would likely include N-H···O=C hydrogen bonds between adjacent molecules, forming chains or sheets, as well as π-π stacking interactions between the planar aromatic faces of the acridinone cores. These non-covalent interactions govern the material's solid-state properties.
| Structural Feature | Expected Observation |
|---|---|
| Molecular Geometry | Highly planar tricyclic system. researchgate.net |
| C9=O Bond Length | ~1.22 - 1.25 Å |
| Aromatic C-C Bond Lengths | ~1.36 - 1.42 Å |
| Intermolecular Interactions | N-H···O hydrogen bonding; π-π stacking. |
Computational Chemistry and Theoretical Investigations of 6 Chloro 2 Methoxy 10h Acridin 9 One
Quantum Chemical Calculations for Electronic Structure, Reactivity, and Conformation
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental in elucidating the intrinsic properties of molecules like 6-chloro-2-methoxy-10H-acridin-9-one. Such studies on related acridone (B373769) derivatives have been used to understand their electronic structure, reactivity, and conformational preferences.
Theoretical investigations would typically involve geometry optimization to determine the most stable three-dimensional structure of the molecule. From this optimized geometry, a variety of electronic properties can be calculated. Analysis of the Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is crucial. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting capability. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and kinetic stability.
Furthermore, the Molecular Electrostatic Potential (MEP) surface can be calculated to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack. This is particularly valuable in understanding how the molecule might interact with biological macromolecules. For acridone derivatives, quantum chemical calculations have been instrumental in explaining their photophysical properties and reactivity.
Table 1: Hypothetical Quantum Chemical Parameters for 6-Chloro-2-methoxy-10H-acridin-9-one
| Parameter | Predicted Value | Significance |
| HOMO Energy | -6.2 eV | Electron-donating capacity |
| LUMO Energy | -2.5 eV | Electron-accepting capacity |
| HOMO-LUMO Gap | 3.7 eV | Chemical reactivity and stability |
| Dipole Moment | 3.5 D | Polarity and intermolecular interactions |
Note: The values in this table are hypothetical and serve as an illustration of the data that would be generated from quantum chemical calculations. Specific values would require dedicated computational studies.
Molecular Docking and Dynamics Simulations for Ligand-Target Interaction Prediction
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor, such as a protein or DNA. For acridone derivatives, which are known to exhibit a range of biological activities including anticancer and antimicrobial effects, molecular docking is a vital tool to understand their mechanism of action. iajpr.comnih.govijpsjournal.combohrium.comnih.gov Studies on similar compounds often investigate their binding affinity and interaction patterns with specific biological targets like DNA topoisomerases or various kinases. nih.gov
A typical molecular docking study for 6-chloro-2-methoxy-10H-acridin-9-one would involve preparing the 3D structure of the ligand and the target receptor. The ligand would then be placed into the binding site of the receptor, and a scoring function would be used to estimate the binding affinity. The results would reveal key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-receptor complex.
Following molecular docking, molecular dynamics (MD) simulations can be performed to study the stability of the predicted binding pose over time. MD simulations provide a more dynamic picture of the interaction, taking into account the flexibility of both the ligand and the receptor. This can confirm the stability of the docked complex and provide insights into the conformational changes that may occur upon binding.
In Silico Prediction of Pharmacokinetic and Pharmacodynamic Properties
In silico methods are widely used in drug discovery to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a compound. These predictions help in assessing the drug-likeness of a molecule at an early stage of development. For acridone derivatives, in silico ADMET screening has been employed to evaluate their potential as therapeutic agents. researchgate.netnih.govnih.gov
The pharmacokinetic properties of 6-chloro-2-methoxy-10H-acridin-9-one could be predicted using various computational models. These models can estimate parameters such as intestinal absorption, blood-brain barrier penetration, plasma protein binding, and metabolism by cytochrome P450 enzymes. Pharmacodynamic properties, which relate to the biochemical and physiological effects of the drug, can be inferred from the predicted biological targets and binding affinities.
Toxicity prediction is another critical component of in silico analysis. Computational tools can flag potential liabilities such as mutagenicity, carcinogenicity, and cardiotoxicity based on the chemical structure of the compound.
Table 2: Illustrative In Silico ADMET Profile for 6-Chloro-2-methoxy-10H-acridin-9-one
| Property | Predicted Outcome | Implication for Drug Development |
| Human Intestinal Absorption | High | Good oral bioavailability |
| Blood-Brain Barrier Penetration | Low | Reduced potential for CNS side effects |
| CYP2D6 Inhibition | Non-inhibitor | Lower risk of drug-drug interactions |
| Ames Mutagenicity | Non-mutagenic | Favorable safety profile |
| hERG Inhibition | Low risk | Reduced risk of cardiotoxicity |
Note: This table presents a hypothetical ADMET profile. Actual values would need to be determined through specific in silico predictions.
Preclinical Biological Activities and Mechanistic Studies of 6 Chloro 2 Methoxy 10h Acridin 9 One Derivatives
Antimalarial Activity in In Vitro Parasite Models
The re-emergence of drug-resistant strains of Plasmodium falciparum, the most lethal species of malaria parasite, has spurred the search for new and effective antimalarial agents. nih.govnih.gov Derivatives based on the 6-chloro-2-methoxyacridine (B15215803) and acridinone (B8587238) frameworks have shown considerable promise in this area. nih.gov The presence of 6-chloro and 2-methoxy substituents on the acridine (B1665455) ring has been identified as a key requirement for potent antimalarial activity. nih.govnih.govsigmaaldrich.com
In vitro studies have consistently demonstrated the high efficacy of 6-chloro-2-methoxyacridine derivatives against chloroquine-susceptible (CQS) strains of P. falciparum. For instance, 2-methoxy-6-chloroacridinone, derived from the hydrolysis of quinacrine (B1676205), exhibited a strong antimalarial effect against the D6 CQS strain. nih.gov Similarly, other optimized derivatives have shown potent activity against the 3D7 strain, with inhibitory concentrations close to that of chloroquine (B1663885) itself. nih.govsigmaaldrich.com Hybrid molecules incorporating the 6-chloro-2-methoxyacridine moiety have also been developed, showing activity in the low nanomolar range against CQS strains. nih.govmdpi.com
A crucial advantage of these derivatives is their potent activity against chloroquine-resistant (CQR) P. falciparum strains, which represents a significant challenge in malaria treatment. nih.gov Research has shown that derivatives featuring the 6-chloro and 2-methoxy substituents effectively inhibit the growth of various CQR strains, including W2, Bre1, FCR3, and Dd2, often with greater potency than chloroquine. nih.govnih.govsigmaaldrich.com For example, 2-methoxy-6-chloroacridinone was found to be highly active against the multidrug-resistant Dd2 strain. nih.gov This sustained efficacy against resistant parasites highlights the potential of this chemical class to overcome existing drug resistance mechanisms. nih.govnih.govmdpi.com
Table 1: In Vitro Antimalarial Activity of 6-Chloro-2-methoxy-10H-acridin-9-one Derivatives against Chloroquine-Susceptible (CQS) and Chloroquine-Resistant (CQR) P. falciparum Strains.
The antiplasmodial activity of 6-chloro-2-methoxyacridine derivatives appears to be multifactorial. One proposed mechanism, similar to that of chloroquine, involves the inhibition of hemozoin formation. nih.govsigmaaldrich.com These derivatives have been shown to inhibit the crystallization of heme into β-hematin, a crucial detoxification process for the parasite which feeds on hemoglobin. nih.govsigmaaldrich.com
Furthermore, compelling evidence points to the parasite's mitochondrial cytochrome bc1 complex as a key target. mdpi.com The cytochrome bc1 complex, or Complex III, is a vital component of the electron transport chain, and its inhibition disrupts cellular respiration. mdpi.com Acridone (B373769) derivatives, which share the core acridine ring, have demonstrated potent anti-Toxoplasma gondii activity that is attributed to the inhibition of the cytochrome bc1 complex and other enzymes that bind ubiquinone. mdpi.com This suggests that 6-chloro-2-methoxy-10H-acridin-9-one derivatives may act as Q-site inhibitors, binding to the ubiquinol (B23937) oxidation (Qo) site of the bc1 complex, thereby blocking electron transport and leading to parasite death. mdpi.comnih.gov
Anticancer and Antitumor Activities in Cell-Based and In Vivo Preclinical Models
The planar tricyclic structure of the acridine ring is a well-established pharmacophore in cancer chemotherapy. mdpi.comnih.gov Derivatives of 6-chloro-2-methoxyacridine have been investigated for their potential as anticancer agents, leveraging mechanisms that target fundamental cellular processes like DNA replication and topology. nih.govnih.gov
A primary mechanism of action for the anticancer activity of acridine derivatives is their ability to function as DNA intercalating agents. mdpi.comnih.govnih.gov The flat, aromatic acridine ring system can insert itself between the base pairs of the DNA double helix. mdpi.comnih.gov This interaction can distort the DNA structure, interfering with transcription and replication processes and ultimately inducing DNA damage and cell death. researchgate.net
Specifically, derivatives of 2-methoxy-6-chloro-9-acridinyl have been identified as potential DNA intercalating reagents. nih.gov Studies on these compounds have demonstrated cytostatic activity against cancer cell lines, such as Cloudman melanoma cells, in vitro. nih.gov The intercalation of these compounds into DNA can lead to significant DNA damage in cancerous cells, a key factor in their therapeutic effect. researchgate.net
Beyond simple intercalation, acridine derivatives are well-documented inhibitors of topoisomerase enzymes (Topo I and Topo II). mdpi.comnih.govmdpi.com These enzymes are crucial for managing DNA topology during replication, transcription, and repair by creating transient breaks in the DNA strands. mdpi.com Inhibiting or "poisoning" these enzymes leads to the accumulation of irreversible DNA strand breaks, triggering apoptosis in cancer cells. mdpi.com
Derivatives of the acridine scaffold have been shown to inhibit both Topoisomerase I and Topoisomerase II. mdpi.commdpi.com The acridine ring is responsible for DNA intercalation, while side chains attached to the core structure can enhance selectivity and stabilize the DNA-topoisomerase cleavage complex. mdpi.com Research on various 9-substituted acridine derivatives has confirmed their potential as dual inhibitors of human Topo I and II, making them attractive candidates for further development in cancer chemotherapy. mdpi.comnih.govresearchgate.net
Table 2: Preclinical Anticancer and Antitumor Activity of 6-Chloro-2-methoxy-10H-acridin-9-one Derivatives and Related Compounds.
Induction of Apoptosis and Modulation of Cell Cycle Progression
A significant body of research has demonstrated that derivatives of 6-chloro-2-methoxy-acridin-9-one are potent inducers of apoptosis and can modulate cell cycle progression in cancer cells.
One such derivative, N'-(6-chloro-2-methoxyacridin-9-yl)-N-[3-(dimethylamino)propyl]butane-1,4-diamine , has been shown to induce apoptosis in human colorectal HCT116 cells. This was evidenced by an increase in the percentage of cells in the sub-G1 phase of the cell cycle, a hallmark of apoptosis.
Similarly, a series of 9-benzylamino-6-chloro-2-methoxy-acridine derivatives have been synthesized and evaluated for their antiproliferative activities. The representative compound 8p from this series was found to arrest A549 lung cancer cells at the G2/M phase of the cell cycle and induce apoptosis through a caspase-dependent intrinsic pathway. nih.gov This arrest prevents the cells from dividing and leads to their programmed death.
Another study focused on the imidazacridine derivative 5-acridin-9-ylmethylidene-2-thioxoimidazolidin-4-one (LPSF/AC05) , which demonstrated the ability to induce apoptosis and cause cell cycle arrest in breast cancer, leukemia, and lymphoma cell lines. nih.gov Specifically, in leukemia and lymphoma cell lines (Toledo, Jurkat, and Raji) and a triple-negative breast cancer cell line (MDA-MB-231), LPSF/AC05 induced cell death primarily through apoptosis and prompted cell cycle arrest. nih.gov
Furthermore, a chalcone-acridine hybrid, (2E)-3-(acridin-9-yl)-1-(2,6-dimethoxyphenyl)prop-2-en-1-one (chalcone 1C) , has been shown to suppress melanoma cell progression by inducing G2/M cell cycle arrest and apoptosis. mdpi.com The apoptotic induction was accompanied by mitochondrial dysfunction, evidenced by a decrease in mitochondrial membrane potential and activation of caspases 3 and 7. mdpi.com
These findings collectively indicate that the 6-chloro-2-methoxy-acridin-9-one scaffold is a promising template for the development of anticancer agents that function by triggering apoptosis and disrupting the normal cell cycle of cancerous cells.
Generation of Reactive Oxygen Species and Related Oxidative Stress Responses
The role of reactive oxygen species (ROS) in the anticancer activity of 6-chloro-2-methoxy-acridin-9-one derivatives is complex. While some derivatives have been shown to induce ROS production, leading to oxidative stress and cell death, others have demonstrated antioxidant properties.
For instance, the antiproliferative effect of a chalcone-acridine hybrid in colorectal cancer cells is closely linked to the generation of reactive oxygen species. mdpi.com Increased ROS levels can damage cellular components like DNA, proteins, and lipids, ultimately triggering apoptosis. nih.gov Cancer cells often have a higher basal level of ROS compared to normal cells, making them more vulnerable to further ROS induction. nih.govacs.org
Conversely, the derivative N'-(6-chloro-2-metoxyacridin-9-yl)-2-cyanoacetohydrazide (ACS-AZ) was found to decrease oxidative stress in the context of Ehrlich ascites carcinoma. nih.govresearchgate.net This suggests that not all derivatives of this scaffold act by inducing oxidative stress, and some may even possess antioxidant capabilities, which could be beneficial in other therapeutic contexts.
The dual role of these derivatives highlights the nuanced effects they can have on cellular redox balance, which can be exploited for therapeutic purposes. The ability of some derivatives to generate ROS makes them potential candidates for pro-oxidant cancer therapies, which aim to selectively kill cancer cells by pushing their already high oxidative stress levels beyond a tolerable threshold. nih.gov
Modulation of Key Intracellular Signaling Pathways (e.g., NF-kappaB, p53)
Derivatives of 9-aminoacridine (B1665356), a closely related scaffold, have been shown to modulate critical intracellular signaling pathways that are often deregulated in cancer, such as the NF-kappaB and p53 pathways. nih.govresearchgate.net These pathways play crucial roles in cell survival, proliferation, and apoptosis.
Studies on 9-aminoacridine (9AA) and its derivatives have revealed that they can simultaneously suppress the pro-survival NF-kappaB pathway and activate the tumor suppressor p53 pathway. nih.govresearchgate.net This dual action is highly desirable in an anticancer agent. The mechanism appears to involve the inhibition of the PI3K/AKT/mTOR pathway, which in turn impacts both NF-kappaB and p53 signaling. nih.gov Specifically, 9AA treatment leads to the downregulation of the p110 gamma catalytic subunit of PI3K. nih.govresearchgate.net
The interplay between these pathways is complex. For instance, the activation of p53 can, in some contexts, lead to the activation of NF-kappaB, which is essential for p53-mediated apoptosis. The ARF tumor suppressor, which can be activated by oncogenic stress, has been shown to regulate both p53 and NF-kappaB. nih.gov
By targeting these interconnected signaling networks, 6-chloro-2-methoxy-10H-acridin-9-one derivatives can exert a multi-pronged attack on cancer cells, leading to their demise.
Antiproliferative Effects in Various Human Cancer Cell Lines (e.g., Hepatocellular Carcinoma, Melanoma)
Derivatives of 6-chloro-2-methoxy-10H-acridin-9-one have demonstrated broad-spectrum antiproliferative activity against a variety of human cancer cell lines.
A series of 9-benzylamino-6-chloro-2-methoxy-acridine derivatives displayed good antiproliferative activity, with IC50 values in the low micromolar range against several cancer cell lines. nih.gov
In the context of melanoma, certain methoxy- and/or fluoro-chalcone derivatives have been shown to have significant antiproliferative effects on the human melanoma cell line A375. nih.gov A chalcone-acridine hybrid also demonstrated the ability to suppress the progression of A2058 and BLM melanoma cells. mdpi.com Furthermore, novel synthesized colchicine derivatives have shown selective inhibition of melanoma cell proliferation. nih.gov
The antiproliferative activity of these compounds is often linked to their ability to induce cell cycle arrest and apoptosis, as discussed in section 5.2.3.
Table 1: Antiproliferative Activity of Selected Acridine Derivatives
| Compound | Cancer Cell Line | Activity | Reference |
|---|---|---|---|
| 9-Benzylamino-6-chloro-2-methoxy-acridine derivatives | Various | Good antiproliferative activity (low µM IC50) | nih.gov |
| Methoxy- and fluoro-chalcone derivatives | A375 (Melanoma) | Significant antiproliferative efficacy | nih.gov |
| Chalcone-Acridine Hybrid | A2058, BLM (Melanoma) | Suppression of cell progression | mdpi.com |
| LPSF/AC05 (Imidazacridine derivative) | Toledo, Jurkat, Raji (Leukemia/Lymphoma) | IC50 = 27.18 - 33.36 µM | nih.gov |
| LPSF/AC05 (Imidazacridine derivative) | MDA-MB-231 (Breast Cancer) | IC50 = 27.54 µM | nih.gov |
In Vivo Antitumor Efficacy in Murine Models (e.g., Ehrlich Ascites Carcinoma)
The in vitro antiproliferative effects of 6-chloro-2-methoxy-10H-acridin-9-one derivatives have been translated into in vivo antitumor efficacy in murine models, most notably the Ehrlich Ascites Carcinoma (EAC) model. nih.govresearchgate.net The EAC model is a widely used experimental tumor model in cancer research. scholaris.canih.gov
The derivative N'-(6-chloro-2-metoxyacridin-9-yl)-2-cyanoacetohydrazide (ACS-AZ) has been evaluated for its antitumor action in the EAC model. nih.govresearchgate.net After a 7-day treatment, ACS-AZ significantly reduced tumor cell viability. nih.govresearchgate.net This effect was associated with a decrease in the density of peritumoral microvessels, suggesting an antiangiogenic action. nih.govresearchgate.net The compound also modulated the levels of cytokines, increasing TNF-α and IL-4, which are related to direct cytotoxicity, while decreasing IL-1β and CCL-2, which may be linked to the antiangiogenic effect. researchgate.net
Table 2: In Vivo Antitumor Effect of ACS-AZ on Ehrlich Ascites Carcinoma
| Treatment Group | Tumor Volume (mL) | Cell Viability (x10⁶ cells/mL) | Reference |
|---|---|---|---|
| Control | 3.0 ± 0.2 | 18.0 ± 1.5 | researchgate.net |
| ACS-AZ (12.5 mg/kg) | 2.1 ± 0.1 | 12.5 ± 1.0 | researchgate.net |
| ACS-AZ (25 mg/kg) | 1.5 ± 0.1 | 8.5 ± 0.8 | researchgate.net |
| ACS-AZ (50 mg/kg) | 0.8 ± 0.1 | 4.0 ± 0.5 | researchgate.net |
*p < 0.05 vs. control. Data are presented as mean ± SEM.
These in vivo studies provide strong evidence for the potential of 6-chloro-2-methoxy-10H-acridin-9-one derivatives as effective antitumor agents.
Antiparasitic Activities (Beyond Antimalarial)
In addition to their anticancer properties, derivatives of the 6-chloro-2-methoxy-acridin-9-one scaffold have shown promising activity against various parasites, extending beyond their known antimalarial effects.
Antileishmanial Activity against Leishmania infantum (Amastigote Stage)
Several studies have highlighted the potent antileishmanial activity of 6-chloro-2-methoxy-acridin-9-one derivatives against Leishmania infantum, the causative agent of visceral leishmaniasis. nih.govresearchgate.net
A series of 7-substituted 9-chloro- and 9-amino-2-methoxyacridines , as well as their dimeric and tetrameric complexes, were investigated for their in vitro antiproliferative properties against L. infantum. nih.govresearchgate.net The results indicated that several of these compounds possessed strong in vitro antiparasitic properties. nih.govresearchgate.net Generally, the 9-amino derivatives displayed higher antileishmanial activity than the 9-chloro derivatives, suggesting the importance of the 9-amino group for activity. nih.gov
The antileishmanial activity was found to be dependent on the nature of the substituent at the 7-position in monoacridines, and on the nature of the 9-substituted group and the length of the linker in bis- and tetra-acridines. researchgate.net The proposed mechanism of action involves the inhibition of DNA metabolism, although effects on other biochemical pathways have also been observed, suggesting a multi-target approach. researchgate.net
More recent research on spiro-acridine derivatives has also shown a wide range of anti-promastigote activities against L. infantum, with some compounds demonstrating satisfactory anti-amastigote effects and low toxicity to mammalian cells. nih.gov Additionally, a substituted 6-methoxy-quinalidine has been identified as having promising nanomolar leishmanicidal activity on wild-type axenic promastigotes and amastigotes of L. infantum. mdpi.com Guanidine derivatives have also been investigated for their cytotoxic effects on Leishmania infantum. mdpi.com
Table 3: Antileishmanial Activity of Selected 2-Methoxyacridine Derivatives against L. infantum Amastigotes
| Compound | IC50 on Amastigotes (µM) | Reference |
|---|---|---|
| A2 (9-amino-2-methoxy-7-methylacridine) | <1 | nih.gov |
| A57 (9-chloro-2-methoxy-7-methylacridine) | <1 | nih.gov |
| B16 (bisacridine derivative) | Not specified, but potent | nih.gov |
| C20 (tetra-acridine derivative) | Not specified, but potent | nih.gov |
| AMTAC-02 (spiro-acridine) | 10.47 | nih.gov |
| ACMD-03 (spiro-acridine) | 13.50 | nih.gov |
These findings underscore the potential of the 6-chloro-2-methoxy-acridin-9-one scaffold in the development of new antileishmanial drugs.
Antitrypanosomal Activity against Trypanosoma brucei and Trypanosoma cruzi
Derivatives of the 6-chloro-2-methoxyacridine scaffold have been investigated for their potential to combat trypanosomal infections. In particular, 9-amino-6-chloro-2-methoxyacridine (B163386) has been a focal point of such studies. While specific data on its activity against Trypanosoma brucei and Trypanosoma cruzi is still emerging, related acridine compounds have demonstrated antitrypanosomal properties. The mechanism of action for acridine derivatives against these parasites is often attributed to their ability to intercalate with parasitic DNA, thereby disrupting essential cellular processes. Further research is needed to fully elucidate the efficacy and mechanism of 6-chloro-2-methoxy-10H-acridin-9-one derivatives against these specific trypanosomal species.
Schistosomicidal Activity in Preclinical Models
The potential of 6-chloro-2-methoxy-10H-acridin-9-one derivatives as schistosomicidal agents has been explored in preclinical models. Studies involving selected 2-methoxy-6-chloro-9-acridinyl derivatives administered to mice infected with Schistosoma mansoni have indicated that these compounds possess insignificant direct schistosomicidal activity. nih.gov However, a noteworthy observation from these studies was the apparent suppression of S. mansoni egg development, suggesting a potential impact on the parasite's reproductive cycle. nih.gov One of the derivatives investigated in these studies was N,N'-bis[3-(6-chloro-2-methoxyacridin-9-ylamino)propyl]piperazine.
Antiprion Activity in Neuroblastoma Cell Models
A significant area of investigation for 6-chloro-2-methoxyacridine derivatives has been their potential as antiprion agents. A library of functionalized 6-chloro-2-methoxy-(N(9)-substituted)acridin-9-amines, which are structurally related to the known antiprion agent quinacrine, has been synthesized and evaluated for their activity in various neuroblastoma cell models persistently infected with different prion strains. nih.gov
Several of these compounds demonstrated potent antiprion activity, with some showing submicromolar efficacy. The activity was found to be highly dependent on the presence of the 6-chloro-2-methoxy substituted acridine ring. nih.gov The most promising compound, 6-chloro-2-methoxy-N-(4-(4-methylpiperazin-1-yl)phenyl)acridin-9-amine, exhibited the ability to clear the scrapie-associated prion protein (PrPSc) at non-toxic concentrations. nih.gov
| Compound | Cell Model | Prion Strain | EC50 (µM) | Concentration for PrPSc Clearance (µM) |
|---|---|---|---|---|
| 6-chloro-2-methoxy-N-(4-(4-methylpiperazin-1-yl)phenyl)acridin-9-amine | ScN2a | Scrapie | 0.1 - 0.7 | 1.2 - 2.5 |
| N167 | Scrapie | 0.1 - 0.7 | 1.2 - 2.5 | |
| Ch2 | Scrapie | 0.1 - 0.7 | 1.2 - 2.5 | |
| F3 | Human | 0.1 - 0.7 | 1.2 - 2.5 | |
| A regioisomer of the above compound | Promising activity | |||
| Compound with a 1-benzylpiperidin-4-yl substituent | Promising activity |
Antimicrobial Activity (Antibacterial, Antifungal, Antitubercular)
The antimicrobial properties of 6-chloro-2-methoxy-10H-acridin-9-one derivatives have been evaluated against a range of pathogens, including bacteria, fungi, and mycobacteria.
Antitubercular Activity: Several analogues of 6-chloro-2-methoxy-9-substituted acridine have been synthesized and assessed for their in vitro activity against Mycobacterium tuberculosis H37Rv. nih.govresearchgate.net Specific derivatives demonstrated significant potential, achieving high levels of inhibition against this virulent mycobacterium at a concentration of 6.25 µg/mL. nih.govresearchgate.net
| Compound Derivative | Concentration | Inhibition against M. tuberculosis H37Rv |
|---|---|---|
| 6-chloro-2-methoxy-9-(arylsulfonamido)acridine derivative 1 | 6.25 µg/mL | 100% |
| 6-chloro-2-methoxy-9-(arylsulfonamido)acridine derivative 2 | 6.25 µg/mL | 100% |
Antibacterial and Antifungal Activity: While specific data for 6-chloro-2-methoxy-10H-acridin-9-one derivatives are limited in the public domain, the broader class of acridine compounds is known to possess antibacterial and antifungal properties. The mechanism of action is generally believed to involve intercalation into microbial DNA, leading to the inhibition of essential cellular processes. Further studies are required to determine the specific spectrum of activity and potency of 6-chloro-2-methoxy-10H-acridin-9-one derivatives against various bacterial and fungal strains.
Antiviral Activity
The emergence of new viral threats has prompted the investigation of existing chemical libraries for novel antiviral agents. In this context, derivatives of 6-chloro-2-methoxyacridine have been explored for their potential antiviral effects. Notably, pyronaridine, a compound belonging to the benzonaphthyridine class and structurally related to acridines, has shown activity against the SARS-CoV-2 virus. nih.govnih.gov This has spurred interest in the broader family of acridine derivatives, including those with the 6-chloro-2-methoxy substitution pattern, as potential leads for the development of new antiviral therapies. The primary proposed mechanism of antiviral action for acridine derivatives is their ability to intercalate into viral nucleic acids, thereby disrupting viral replication and transcription.
Anti-inflammatory and Analgesic Activities
Acridine derivatives have been evaluated for their potential to alleviate inflammation and pain. Studies on 9-anilinoacridine (B1211779) derivatives, which share the core acridine structure, have demonstrated anti-inflammatory effects. researchgate.netnih.gov The mechanism of this activity is thought to be mediated, at least in part, by the suppression of chemical mediators released from key inflammatory cells such as mast cells, neutrophils, and macrophages. nih.gov For instance, certain 9-anilinoacridine derivatives have been shown to potently inhibit the degranulation of mast cells and the release of lysosomal enzymes from neutrophils. nih.gov Furthermore, some derivatives were effective inhibitors of tumor necrosis factor-alpha (TNF-α) production in macrophage-like and microglial cell lines. nih.gov
In preclinical models of analgesia, such as the acetic acid-induced writhing test in mice, some quinoxaline (B1680401) derivatives, which are also nitrogen-containing heterocyclic compounds, have demonstrated a peripheral analgesic effect. nih.gov While direct data on the analgesic properties of 6-chloro-2-methoxy-10H-acridin-9-one is not extensively available, the known activities of related heterocyclic compounds suggest this as a potential area for future investigation.
Anti-Alzheimer's Disease Potential, including Acetylcholinesterase Inhibition
A significant focus of research on acridine derivatives has been their potential in the treatment of Alzheimer's disease, primarily through the inhibition of acetylcholinesterase (AChE). The compound 6-chlorotacrine, a derivative of tacrine (B349632) which incorporates the 6-chloroacridine structure, has been identified as a potent cholinesterase inhibitor, with some studies suggesting it has an even greater in vitro inhibitory potential than its parent compound, tacrine. nih.govresearchgate.net
The mechanism of action involves the binding of these compounds to the active site of AChE, preventing the breakdown of the neurotransmitter acetylcholine. Molecular modeling and kinetic studies have confirmed that hybrids of 6-chlorotacrine can dually bind to both the active and peripheral sites of AChE. acs.org In addition to direct enzyme inhibition, some 6-chlorotacrine hybrids have demonstrated an ability to inhibit the aggregation of β-amyloid, a key pathological hallmark of Alzheimer's disease. acs.orgrsc.org 9-Amino-6-chloro-2-methoxyacridine itself has been shown to inhibit acetylcholinesterase with a Ki value of 49 nM. caymanchem.com
Antioxidant Activity
Derivatives of acridine and acridone have been evaluated for their potential to counteract oxidative stress. Studies have shown that the antioxidant capacity is significantly influenced by the chemical structure of the compound, particularly the oxidation state of the acridine core.
Research into 9-phosphoryl-9,10-dihydroacridines and their oxidized 9-phosphorylacridine counterparts revealed a stark difference in their antioxidant activities. The 9,10-dihydroacridine (B10567) derivatives demonstrated high radical-scavenging and iron-reducing capabilities, with activities comparable to Trolox, a well-known antioxidant standard. nih.govnih.gov In contrast, their aromatized or oxidized acridine forms were found to be almost inactive in antioxidant assays. nih.govnih.gov
For instance, in the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assay, 9,10-dihydroacridine derivatives showed high activity. nih.gov Similarly, in the Ferric Reducing Antioxidant Power (FRAP) assay, these compounds were effective reducing agents, with the dimethoxy derivative 1a being a lead compound in one study. researchgate.net The high antioxidant activity of the dihydroacridines is likely linked to the ease with which they can be electrochemically oxidized. researchgate.net
In other studies, a series of acridone alkaloids isolated from Atalantia monophylla exhibited moderate to good antioxidant activity. nih.gov The half-maximal inhibitory concentration (IC50) values for these compounds in an ABTS radical scavenging assay ranged from 19.98 to 79.58 µM. nih.gov Notably, compounds with a higher number of hydroxyl groups on the acridone ring, such as citrusinine II and glycosparvarine, displayed the most potent radical scavenging effects. nih.gov
Table 1: Antioxidant Activity of Selected Dihydroacridine Derivatives
| Compound | Substituent (R) | ABTS Scavenging Activity (IC50, µM) | FRAP Activity (Trolox Equivalents, TE) |
| 1a | (MeO)2 | ~Trolox | 1.60 ± 0.01 |
| 1d | (BnO)2 | ~Trolox | Not Reported |
| 1e | (EtPh)2 | ~Trolox | Not Reported |
| 1f | (p-Cl-PhEt)2 | ~Trolox | 0.81 ± 0.02 |
| Trolox | - | Standard | 1.00 |
| Data sourced from studies on 9-phosphoryl-9,10-dihydroacridines. researchgate.net |
Structure Activity Relationships Sar and Mechanistic Correlates of 6 Chloro 2 Methoxy 10h Acridin 9 One Derivatives
Influence of Substituents at the Acridinone (B8587238) Core (e.g., 6-chloro, 2-methoxy) on Biological Activities
The substituents on the acridinone core play a pivotal role in defining the biological activity of the resulting derivatives. nih.gov The presence of a chlorine atom at the 6-position and a methoxy (B1213986) group at the 2-position of the 10H-acridin-9-one scaffold significantly modulates the electronic and lipophilic properties of the molecule. ontosight.ai These modifications can influence the compound's ability to cross cellular membranes and interact with its intended biological targets. researchgate.netontosight.ai
Research has demonstrated that the specific placement of these substituents is crucial. For instance, the 6-chloro and 2-methoxy substitutions are features found in a number of biologically active acridine (B1665455) derivatives. ontosight.ai The electron-withdrawing nature of the chlorine atom and the electron-donating nature of the methoxy group can affect the electron density of the aromatic system, which in turn can influence DNA binding affinity and the inhibition of enzymes like topoisomerases. researchgate.netnih.gov
Studies on various substituted acridones have highlighted the importance of these core substituents. For example, the antiproliferative activity of some acridone (B373769) derivatives against cancer cell lines has been directly linked to the substitution pattern on the acridone nucleus. nih.gov The introduction of different halogenated derivatives and the comparison of their activities have shown that even slight modifications can lead to significant changes in biological effect. acs.org
Role of the 9-Substituent in Modulating Efficacy, Selectivity, and DNA Interaction
The substituent at the 9-position of the acridinone ring is a key determinant of the molecule's efficacy, selectivity, and its mode of interaction with DNA. researchgate.net A variety of functional groups, including amino, anilino, and more complex side chains, have been introduced at this position to enhance biological activity. rsc.orgresearchgate.net
The 9-aminoacridine (B1665356) scaffold is a well-established DNA intercalator. mdpi.com The amino group at the 9-position is thought to lie in the minor groove of the DNA double helix, contributing to the stability of the drug-DNA complex. mdpi.com The nature of the substituent attached to this 9-amino group can significantly influence the compound's properties. For example, substitution of one of the hydrogen atoms of the 9-amino group can lead to a decrease in toxicity. mdpi.com
The introduction of side chains at the 9-position can also impact the molecule's ability to inhibit key cellular enzymes. For instance, some 9-anilinoacridine (B1211779) derivatives have shown potent inhibitory activity against topoisomerases. nih.gov The substituent on the anilino ring can further modulate this activity. The presence of a carbamate (B1207046) group instead of a sulfamidate group in an amsacrine (B1665488) derivative was found to enhance toxicity towards non-proliferative cells and improve its ability to cross the membrane barrier in resistant cell lines. mostwiedzy.pl
Furthermore, the length and nature of the substituent at the 9-position can influence the mechanism of action. For example, derivatives with bulky substituents may exhibit different DNA binding modes compared to those with smaller groups. researchgate.net The interaction of these substituents with the DNA grooves can lead to altered DNA conformation and ultimately trigger cellular responses like apoptosis. researchgate.net
| Derivative | 9-Substituent | Observed Activity | Reference |
|---|---|---|---|
| Amsacrine (m-AMSA) | Anilino-methanesulfonamide | Antitumor activity, Topoisomerase II inhibitor | researchgate.net |
| Nitracrine (B1678954) | 1-nitro-9-(dimethylaminopropylamino) | Antitumor activity with lower toxicity | researchgate.net |
| DACA | N-[2-(dimethylamino)ethyl]acridine-4-carboxamide | Antitumor agent | researchgate.net |
| Thiazolidinone-acridines | 2-(acridin-9-yl)imino-3-diphenylamino-1,3-thiazolidin-4-one | DNA-binding, Topoisomerase I and II inhibition | rsc.org |
Impact of Linker Length and Composition in Bis-Acridine Systems on Biological Profiles
Bis-acridines, which consist of two acridine moieties connected by a linker chain, represent a significant class of DNA-targeting agents. The length and chemical nature of this linker are critical factors that profoundly influence their biological profiles, including their DNA binding affinity, mode of interaction (bis-intercalation versus mono-intercalation), and cellular localization. researchgate.netnih.gov
The concept of a minimum linker length for effective bis-intercalation was established, suggesting that the linker must be long enough to span two base pairs along the DNA axis, approximately 10.1 Å. mdpi.com Linkers composed of alkanediamines, polyamines, or substituted polyamines have been extensively studied. researchgate.net Research has shown that the nature of the linker and any side chains it may contain are important for antiparasitic activity and cytotoxicity. researchgate.net
For instance, a study on bis(9-amino-6-chloro-2-methoxyacridines) linked by various polyamines demonstrated a clear dependence of antiparasitic activity on the linker's structure. researchgate.net The linker's flexibility and charge can also affect how the two acridine units position themselves within the DNA, potentially leading to the stabilization of alternative DNA structures like hairpins. researchgate.net
| Linker Characteristic | Effect on Biological Profile | Reference |
|---|---|---|
| Length (≤11 atoms) | Nuclear localization | nih.gov |
| Length (>11 atoms) | Extranuclear distribution | nih.gov |
| Spermidine-type linkers | Enables effective bis-intercalation | mdpi.com |
| Polyamine linkers with side chains | Modulates antiparasitic activity and cytotoxicity | researchgate.net |
Stereochemical Considerations and Planar Molecular Surface Area in DNA Interactions
Stereochemistry becomes particularly relevant when chiral centers are introduced into the acridinone derivative, often within the side chains. While the core acridinone is planar, the three-dimensional arrangement of atoms in the substituents can significantly influence binding affinity and selectivity. For example, in a study of steroidal diamines, which are not acridines but illustrate the principle, the stereochemistry of substituents on a rigid scaffold was shown to be critical for DNA interaction. nih.govnih.gov The orientation of amino groups on the steroid nucleus dramatically affected the ability to alter DNA structure. nih.govnih.gov
Rational Design Principles for Enhanced Biological Activity and Targeted Mechanisms
The rational design of novel 6-chloro-2-methoxy-10H-acridin-9-one derivatives with enhanced biological activity and targeted mechanisms relies on a deep understanding of the structure-activity relationships discussed previously. Key principles guide the development of more effective and selective therapeutic agents.
One primary strategy involves optimizing the substituents on the acridinone core and at the 9-position to improve interactions with specific biological targets, such as DNA or particular enzymes. nih.gov For example, the introduction of groups that can form additional hydrogen bonds or electrostatic interactions with the target can enhance binding affinity and potency. acs.org
Another approach is the development of bis-acridine systems with linkers designed to target specific DNA sequences or alternative DNA structures like G-quadruplexes, which are implicated in cancer. The composition and length of the linker can be tailored to achieve the desired selectivity.
Furthermore, the design of hybrid molecules that combine the acridinone scaffold with other pharmacophores is a promising strategy. This can lead to compounds with dual mechanisms of action or improved pharmacological properties. For instance, conjugating the acridinone moiety to a molecule that targets a specific cellular pathway could enhance its efficacy and reduce off-target effects.
The use of computational modeling and structural biology plays a crucial role in the rational design process. nih.govnih.gov Molecular docking studies can predict the binding modes of new derivatives and help to prioritize synthetic targets. acs.org By integrating these computational approaches with synthetic chemistry and biological evaluation, it is possible to systematically refine the structure of 6-chloro-2-methoxy-10H-acridin-9-one derivatives to create next-generation therapeutic agents with improved efficacy and safety profiles.
Advanced Research Methodologies and Techniques Applied to 6 Chloro 2 Methoxy 10h Acridin 9 One Research
Development and Optimization of In Vitro Assays for Biological Activity Screening
The initial evaluation of 6-chloro-2-methoxy-10H-acridin-9-one and its related derivatives relies heavily on in vitro assays designed for high-throughput screening. These assays are fundamental for identifying potential biological effects, particularly antiproliferative and cytotoxic activities against cancer cells.
A primary screening approach involves testing the compounds against a diverse panel of human cancer cell lines to determine their potency and selectivity. For example, a series of new acridinone (B8587238) derivatives built around the 6-chloro-2-methoxy-10H-acridin-9-one scaffold were assessed for their anticancer properties. This screening identified a specific derivative, designated 10c, which demonstrated significant antiproliferative activity, with IC50 values (the concentration required to inhibit 50% of cell growth) ranging from 0.1 to 1.5 µM. The optimization of these assays involves careful control of experimental variables such as cell seeding density, the range of compound concentrations tested, and the duration of exposure to ensure the results are reproducible and reliable for comparative analysis.
Cell-Based Assays for Mechanistic Investigations
Once initial biological activity is confirmed, a variety of cell-based assays are employed to investigate the compound's mechanism of action at a cellular level.
MTT Assay: This colorimetric assay is a cornerstone for quantifying cell viability and proliferation. It was used to demonstrate that an analog of 6-chloro-2-methoxy-10H-acridin-9-one, referred to as CMA, markedly inhibited the proliferation of colorectal cancer cells.
Comet Assay: To determine if the compound induces genetic damage, the single-cell gel electrophoresis or Comet assay is utilized. This technique provides visual and quantitative evidence of DNA strand breaks within individual cells, a known consequence of treatment with certain acridinone derivatives.
Western Blot Analysis: This powerful technique allows for the detection and quantification of specific proteins, offering insights into the cellular pathways modulated by the compound. Western blotting has been used to show that derivatives of 6-chloro-2-methoxy-10H-acridin-9-one can trigger apoptosis (programmed cell death). This was evidenced by detecting the activation of key apoptotic proteins, such as caspases-3 and -9, and observing the release of cytochrome c from the mitochondria, which are definitive signs of the mitochondrial pathway of apoptosis.
Biochemical Assays for Enzyme Inhibition Studies
To identify direct molecular targets, biochemical assays are conducted to measure the compound's ability to inhibit specific enzymes.
Topoisomerase Inhibition: Acridinone derivatives are frequently studied for their ability to inhibit topoisomerases, enzymes that are essential for DNA replication and repair. Biochemical assays have confirmed that the CMA analog directly binds to and inhibits the function of topoisomerase IIα. This inhibition is a critical part of its anticancer mechanism, leading to DNA damage, cell cycle arrest, and ultimately, apoptosis.
Acetylcholinesterase (AChE) Inhibition: The therapeutic potential of this acridinone scaffold has been explored beyond oncology. In the context of neurodegenerative diseases, derivatives were assessed for their ability to inhibit acetylcholinesterase, a key enzyme in the pathology of Alzheimer's disease. One analog of 6-chloro-2-methoxy-10H-acridin-9-one was found to be a potent AChE inhibitor, with an IC50 value of 0.5 µM. Further kinetic studies revealed a mixed-type inhibition pattern, suggesting the compound binds to multiple sites on the enzyme.
| Compound Class | Enzyme Target | Key Findings | Reference |
|---|---|---|---|
| 6-chloro-2-methoxy-10H-acridin-9-one Analog (CMA) | Topoisomerase IIα | Directly binds to and inhibits enzyme activity, leading to DNA damage and apoptosis. | |
| 6-chloro-2-methoxy-10H-acridin-9-one Analog | Acetylcholinesterase (AChE) | Potent mixed-type inhibitor with an IC50 of 0.5 µM. |
DNA Binding and Unwinding Assays for Interaction Characterization
Given that topoisomerase inhibition and DNA damage are key mechanisms, assays that characterize the direct interaction between the compound and DNA are essential.
Spectroscopic and Biophysical Techniques: UV-Visible and fluorescence spectroscopy have been used to confirm that the CMA analog binds directly to DNA, likely through a process called intercalation, where the flat part of the molecule inserts itself between the base pairs of the DNA helix. These studies established a DNA binding constant (Kb) of 1.2 x 10^5 M^-1.
Circular Dichroism (CD) Spectroscopy: This technique is used to detect changes in the three-dimensional structure of DNA. The binding of the CMA analog was shown to induce conformational changes in the DNA double helix, further supporting an intercalative binding mode.
DNA Strand Scission Assays: These experiments test the ability of a compound to directly break DNA strands. It was demonstrated that the CMA analog could promote the cutting of DNA strands when in the presence of a reducing agent, highlighting a potential for direct DNA-damaging activity.
| Assay Type | Compound | Finding | Quantitative Data | Reference |
|---|---|---|---|---|
| UV-Vis/Fluorescence Spectroscopy | CMA Analog | Binds to DNA via intercalation. | Binding Constant (Kb) = 1.2 x 10^5 M^-1 | |
| Circular Dichroism (CD) Spectroscopy | CMA Analog | Induces conformational changes in the DNA double helix. | N/A | |
| DNA Strand Scission Assay | CMA Analog | Promotes DNA strand breaks in the presence of a reducing agent. | N/A |
Development of Preclinical Animal Models for Efficacy and Mechanistic Assessment
To evaluate the therapeutic potential in a living organism, preclinical animal models are essential. For anticancer research, this often involves xenograft models where human tumors are grown in immunocompromised mice. The CMA analog was tested in such models and found to significantly inhibit the growth of colorectal cancer xenografts. Its efficacy was also confirmed in more advanced patient-derived xenograft (PDX) models, which are considered more representative of human tumors. A crucial outcome from these in vivo studies was the compound's ability to inhibit tumor growth without causing significant toxicity to the animals, a critical factor for any potential drug candidate.
Advanced Microscopic Techniques for Cellular Localization and Biomolecular Interaction Studies
Advanced microscopy allows researchers to visualize where the compound goes inside the cell and how it interacts with cellular structures. The natural fluorescence of the acridinone structure is a major advantage for these studies. Techniques like fluorescence microscopy can be used to track the compound's accumulation within specific cellular compartments, such as the nucleus, which would be consistent with a mechanism involving DNA interaction. While specific microscopy studies for 6-chloro-2-methoxy-10H-acridin-9-one were not detailed in the available results, this methodology is standard for this class of fluorescent compounds and is critical for visually confirming that the molecule reaches its intracellular targets.
Future Research Directions and Perspectives in 6 Chloro 2 Methoxy 10h Acridin 9 One Science
Exploration of Novel Synthetic Pathways and Innovative Derivative Design Strategies
The future synthesis of 6-chloro-2-methoxy-10H-acridin-9-one and its analogues will likely move beyond traditional methods like the Jourdan-Ullmann condensation, which often require harsh conditions. nih.gov While methods like the mild hydrolysis of quinacrine (B1676205) have been used to obtain this specific compound, the focus is shifting towards more efficient, sustainable, and versatile synthetic strategies. nih.gov
Future synthetic endeavors will concentrate on:
Green Chemistry Approaches : The development of eco-friendly methodologies, such as using Lewis acid catalysts and water scavengers, reduces energy consumption and simplifies product separation. researchgate.net Future pathways may involve solvent-free reactions or the use of biodegradable solvents to minimize environmental impact.
Multi-Component Reactions (MCRs) : Designing one-pot syntheses where multiple starting materials react to form complex products, like the three-component reaction for 1,3-diarylacridin-9-ones, can significantly improve efficiency. nih.gov
Flow Chemistry : Continuous flow synthesis offers precise control over reaction parameters, leading to higher yields, improved safety, and easier scalability compared to batch processes.
Biocatalysis : Utilizing enzymes to catalyze specific steps in the synthesis can lead to high stereoselectivity and milder reaction conditions, reducing the need for protecting groups and hazardous reagents.
In parallel with synthetic innovation, the design of new derivatives will become increasingly sophisticated. The strategy of attaching various side chains, such as alkyl groups with tertiary amines, has already shown promise in modifying the activity of the acridinone (B8587238) core. nih.gov Future design will be guided by a deeper understanding of structure-activity relationships (SAR).
Table 1: Innovative Derivative Design Strategies
| Strategy | Description | Potential Advantage |
|---|---|---|
| Hybrid Molecules | Combining the acridinone scaffold with other pharmacophores (e.g., oxadiazoles, triazoles) to create a single molecule with multiple mechanisms of action. rsc.org | Enhanced efficacy, potential to overcome drug resistance. |
| Isosteric Replacement | Replacing atoms or groups with others that have similar physical or chemical properties to fine-tune solubility, binding affinity, and metabolic stability. | Improved pharmacokinetic profile. |
| G-Quadruplex Stabilizers | Designing derivatives that selectively bind to and stabilize G-quadruplex DNA structures found in telomeres and oncogene promoters, a known target for acridones. rsc.orgnih.gov | Targeted anticancer therapy with a novel mechanism of action. |
| Targeted Covalent Inhibitors | Incorporating a reactive group (warhead) that forms a covalent bond with a specific amino acid residue in the target protein, leading to irreversible inhibition. | Increased potency and duration of action. |
Identification of New Biological Targets and Polypharmacological Approaches for Complex Diseases
Acridine (B1665455) and acridinone derivatives are known for their ability to interact with a multitude of biological targets, a property attributed to the planar nature of their heterocyclic system which allows for DNA intercalation and interaction with various enzymes. researchgate.netrsc.orgresearchgate.net Known targets include topoisomerases, telomerase, protein kinases, and cholinesterases. researchgate.netresearchgate.net However, the full spectrum of their molecular interactions remains to be explored.
Future research will focus on:
Target Deconvolution : Employing advanced chemical biology techniques like activity-based protein profiling (ABPP) and chemoproteomics to identify the direct binding partners of 6-chloro-2-methoxy-10H-acridin-9-one and its derivatives within the cellular proteome.
New Therapeutic Areas : While much research has focused on cancer and infectious diseases, the diverse bioactivities of acridinones suggest potential applications in neurodegenerative diseases, inflammation, and metabolic disorders. researchgate.netontosight.ai For instance, certain derivatives have been investigated as inhibitors of acetylcholinesterase for potential use in Alzheimer's disease. researchgate.netrsc.org
Polypharmacology : Complex diseases like cancer often involve multiple redundant signaling pathways, making single-target drugs prone to resistance. The inherent ability of the acridinone scaffold to engage multiple targets is a significant advantage. Future research will intentionally design derivatives with specific multi-target profiles. This "polypharmacological" approach aims to create more robust therapies by simultaneously modulating several disease-relevant pathways, such as the PI3K/AKT/mTOR pathway, which is a known target for some acridone (B373769) derivatives. bohrium.com
Table 2: Potential New and Expanded Biological Targets for Acridinone Derivatives
| Target Class | Specific Example | Relevance to Disease |
|---|---|---|
| Epigenetic Modifiers | Histone Deacetylases (HDACs), Methyltransferases | Cancer, Inflammatory Diseases |
| Protein-Protein Interactions | p53-MDM2, c-MYC/MAX | Cancer |
| Metabolic Enzymes | Dihydroorotate dehydrogenase (DHODH) pdx.edu | Parasitic Infections, Autoimmune Diseases |
| G-Protein Coupled Receptors (GPCRs) | P2Y12 Receptor researchgate.net | Thrombosis, Cardiovascular Disease |
| Ion Channels | Voltage-gated potassium or sodium channels | Neurological Disorders, Pain |
Development of Advanced Preclinical Models for Comprehensive Efficacy and Mechanistic Studies
To accurately predict the clinical potential of novel 6-chloro-2-methoxy-10H-acridin-9-one derivatives, research must move beyond simple 2D cell cultures and traditional animal models. While studies have utilized in vitro cancer cell lines and in vivo tumor xenograft models, these have limitations in recapitulating the complexity of human disease. bohrium.comresearchgate.netnih.gov
The next generation of preclinical models will provide a more comprehensive understanding of efficacy and mechanisms:
Patient-Derived Xenografts (PDXs) : These models involve implanting tumor tissue from a human patient directly into an immunodeficient mouse. PDXs better retain the genetic and phenotypic heterogeneity of the original tumor, offering superior predictive power for anticancer drug efficacy.
Organoid and Spheroid Models : Three-dimensional (3D) cell cultures, such as tumor organoids grown from patient cells, mimic the complex cell-cell and cell-matrix interactions of a real tumor. They are invaluable for high-throughput screening and mechanistic studies in a more physiologically relevant context.
Genetically Engineered Mouse Models (GEMMs) : GEMMs are engineered to carry specific genetic mutations that drive tumor formation, closely modeling human cancer development. They are particularly useful for studying tumor initiation, progression, and the interaction of cancer cells with a fully intact immune system.
Humanized Mouse Models : These are immunodeficient mice engrafted with a functional human immune system. They are essential for evaluating immunomodulatory drugs and understanding how acridinone derivatives might interact with immune cells in the tumor microenvironment.
The use of these advanced models will allow researchers to investigate drug response, identify biomarkers of sensitivity or resistance, and study the compound's effect on the tumor microenvironment in unprecedented detail. researchgate.net
Integration of Artificial Intelligence and Machine Learning in Compound Design and Activity Prediction
The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the drug discovery pipeline for acridinone derivatives. nih.gov These computational tools can analyze vast and complex datasets to accelerate nearly every stage of development, from initial design to preclinical analysis. nih.govmdpi.com
Key applications of AI/ML in this field include:
De Novo Drug Design : Generative AI models can design entirely new acridinone derivatives with desired properties. By learning from existing chemical and biological data, these models can propose novel structures optimized for high potency, selectivity, and favorable pharmacokinetic profiles. springernature.com
High-Throughput Virtual Screening (HTVS) : ML algorithms can screen massive virtual libraries of compounds to predict their binding affinity for specific biological targets, identifying the most promising candidates for synthesis and experimental testing far more rapidly than traditional methods. nih.gov
Predictive Modeling : AI can build models to predict a compound's activity, toxicity (ADMET properties), and potential off-target effects based solely on its chemical structure. This allows for early-stage filtering of compounds likely to fail later in development, saving time and resources.
Mechanism of Action Elucidation : By analyzing large-scale biological data (e.g., genomics, proteomics) from cells treated with acridinone derivatives, ML can identify patterns and signatures that help to uncover the compound's mechanism of action and identify novel biological targets. nih.gov
Consideration of Environmental Impact of Acridine/Acridinone Derivatives in Research and Development
As the production and use of chemical compounds increase, so does the responsibility to consider their environmental footprint. The principles of green chemistry are becoming integral to the research and development of pharmaceuticals, including acridinone derivatives.
Future research must prioritize:
Atom Economy and Waste Reduction : Synthetic routes will be evaluated not just by their yield but by their atom economy—the measure of how many atoms from the starting materials end up in the final product. Developing syntheses that minimize byproducts and waste is a key goal. researchgate.net
Use of Safer Solvents and Reagents : The traditional reliance on hazardous solvents and toxic reagents must be reduced. Research into using water, supercritical fluids (like CO2), or benign organic solvents will be critical.
Energy Efficiency : Synthetic methods that can be performed at ambient temperature and pressure, or those that reduce the number of steps, contribute to lower energy consumption. researchgate.net
Biodegradability and Ecotoxicity Assessment : Beyond synthesis, the entire lifecycle of new acridinone derivatives must be considered. This includes conducting studies to assess their persistence, bioaccumulation potential, and toxicity to aquatic and terrestrial organisms. Understanding the environmental fate of these compounds and their metabolites is essential for sustainable drug development.
While some acridines have been explored as environmentally benign corrosion inhibitors, a comprehensive evaluation of each new therapeutic derivative is necessary to ensure that solving a human health problem does not create an environmental one. nih.gov
Q & A
Q. Q1. What are the standard protocols for synthesizing 6-chloro-2-methoxy-10H-acridin-9-one, and how are intermediates purified?
The synthesis typically involves chlorination and methoxylation of acridone derivatives. For example, 6,9-dichloro-2-methoxyacridine (a precursor) is reacted with phenol and ammonium carbonate to form 6-chloro-2-methoxy-acridin-9-ylamine, followed by deamination or hydrolysis steps . Key intermediates are purified via solvent extraction (e.g., chloroform for basic compounds) and recrystallization. Reaction conditions (temperature, time) must be tightly controlled to avoid side products like over-chlorinated species .
Q. Q2. Which spectroscopic techniques are most reliable for confirming the structure of 6-chloro-2-methoxy-10H-acridin-9-one?
High-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) are critical. H NMR can verify methoxy (-OCH) and aromatic proton signals, while C NMR confirms carbonyl (C=O) and chlorine-substituted carbons. Infrared (IR) spectroscopy identifies C=O stretching (~1650 cm) and C-Cl bonds (~750 cm). Purity is assessed via HPLC with UV detection at 254 nm .
Biological Activity Evaluation
Q. Q3. How can researchers design assays to evaluate the antibacterial or anticancer potential of this compound?
For antibacterial testing, use in vitro minimum inhibitory concentration (MIC) assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. For anticancer activity, employ cell viability assays (MTT or resazurin) on cancer cell lines (e.g., HeLa, MCF-7). Include positive controls (e.g., doxorubicin) and solvent controls (DMSO) to validate results. Note that chloro and methoxy substituents enhance DNA intercalation, a proposed mechanism for bioactivity .
Q. Q4. Why might biological activity data for this compound vary across studies, and how can contradictions be resolved?
Discrepancies often arise from differences in substituent positioning, assay conditions (e.g., pH, serum content), or cell line specificity. For example, 2-methoxy groups may enhance solubility but reduce membrane permeability compared to nitro derivatives . To resolve contradictions, replicate experiments under standardized conditions and perform structure-activity relationship (SAR) studies using derivatives with systematic substituent variations .
Advanced Synthetic Optimization
Q. Q5. What strategies improve yield in the synthesis of 9-amino derivatives of 6-chloro-2-methoxy-10H-acridin-9-one?
Reaction with alkyl or aryl amines requires excess amine (3 molar equivalents) and acidification with HCl to stabilize the acridinium intermediate. Microwave-assisted synthesis reduces reaction time (e.g., 30 minutes vs. 6 hours) and improves yield by 15–20% . Post-reaction, purify via column chromatography using silica gel and a gradient of ethyl acetate/hexane to isolate target compounds .
Q. Q6. How can researchers mitigate decomposition during the synthesis of halogenated acridones?
Decomposition often occurs during chlorination due to excessive heat or prolonged reaction times. Use low-temperature (-10°C) chlorination with PCI in anhydrous conditions. Monitor reaction progress via TLC every 30 minutes. Stabilize the product by adding antioxidants (e.g., BHT) during storage .
Mechanistic and Structural Studies
Q. Q7. What computational methods are effective for predicting the DNA-binding affinity of this compound?
Molecular docking (e.g., AutoDock Vina) using DNA duplex models (e.g., PDB ID 1BNA) can simulate intercalation. Density functional theory (DFT) calculations assess electronic properties (HOMO-LUMO gaps) that correlate with intercalative strength. Validate predictions with experimental techniques like UV-Vis hypochromicity assays and circular dichroism (CD) spectroscopy .
Q. Q8. How do crystallographic studies resolve ambiguities in the planar structure of acridone derivatives?
Single-crystal X-ray diffraction (SCXRD) confirms planarity and substituent orientation. For example, C–H···O hydrogen bonds in the crystal lattice stabilize the planar acridone core. Compare with analogous structures (e.g., 2-methoxy-9-phenoxyacridine) to identify steric or electronic effects from substituents .
Data Interpretation and Validation
Q. Q9. When observing unexpected byproducts in acridone synthesis, what analytical workflows identify their structures?
Combine LC-MS for molecular weight determination and H-C HSQC NMR for structural elucidation. For chlorinated byproducts, compare retention times with known standards. High-resolution tandem MS (HRMS/MS) fragments ions to pinpoint substituent positions .
Q. Q10. How should researchers validate the reproducibility of biological activity data for this compound?
Use triplicate biological replicates and statistical analysis (e.g., ANOVA with Tukey’s post-hoc test). Include internal controls (e.g., a reference compound with known IC) in each experiment. Cross-validate findings using orthogonal assays (e.g., apoptosis markers alongside viability assays) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
